molecular formula C20H42N2O5S B8269998 Cocamidopropyl hydroxysultaine CAS No. 68139-30-0

Cocamidopropyl hydroxysultaine

Cat. No.: B8269998
CAS No.: 68139-30-0
M. Wt: 422.6 g/mol
InChI Key: IXOCGRPBILEGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cocamidopropyl Hydroxysultaine (CAHS) is a synthetic amphoteric surfactant, derived from coconut oil, known for its mildness and excellent foaming properties . Its key research value lies in its unique mechanism of action: it functions as a foam booster and viscosity builder while simultaneously reducing the irritation potential of surfactant systems . It achieves this by stabilizing the micelles formed by anionic surfactants, which lowers the critical micelle concentration (CMC) and reduces the concentration of free surfactant monomers that can disrupt skin lipids and proteins . This makes it a subject of high interest in formulating milder personal care products . Primary research applications include the development of gentle cleansing products such as shampoos, body washes, and facial cleansers . It is also widely investigated for use in household and industrial cleaning formulations, where its effectiveness and skin mildness are valued . Furthermore, its biodegradable profile positions it as a key ingredient in research focused on sustainable and eco-friendly chemical formulations . Compared to other surfactants like Cocamidopropyl Betaine, this compound is noted for providing a superior, creamier foam structure, which can allow researchers to use lower total surfactant concentrations in their prototypes to achieve desired sensory properties, thereby further minimizing irritation risks . This combination of mildness, effective foam enhancement, and thickening capability makes it a versatile and valuable compound for research and development across personal care and industrial cleaning sectors . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

68139-30-0

Molecular Formula

C20H42N2O5S

Molecular Weight

422.6 g/mol

IUPAC Name

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27)

InChI Key

IXOCGRPBILEGOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O

physical_description

Liquid;  Other Solid

Origin of Product

United States

Scientific Research Applications

Personal Care Products

Cocamidopropyl hydroxysultaine is primarily employed in the formulation of personal care products due to its mildness and conditioning effects. Key applications include:

  • Shampoos and Conditioners : Enhances foaming, improves texture, and provides conditioning benefits, making hair feel softer and more manageable .
  • Body Washes : Contributes to luxurious foaming while maintaining skin hydration and minimizing irritation .
  • Facial Cleansers : Its gentle nature makes it ideal for sensitive skin formulations, reducing irritation typically associated with harsher surfactants .
  • Baby Products : Safe for use in baby shampoos and washes due to its mildness .
  • Hand Soaps : Improves the sensory experience while ensuring effective cleansing without excessive dryness .

Formulation Benefits

The incorporation of this compound into formulations provides several advantages:

  • Mildness : It significantly reduces irritation potential when combined with other surfactants, making it suitable for sensitive skin applications .
  • Foam Stability : Enhances the stability and quality of foam produced in cleansing products, contributing to a better user experience .
  • Viscosity Building : Acts as a thickening agent, improving the texture of various formulations without compromising their efficacy .

Safety and Biocompatibility

Extensive safety assessments have been conducted on this compound. Notably:

  • In studies, it was found not to induce chromosome damage or mutagenic activity at specified concentrations, indicating a favorable safety profile for cosmetic use .
  • Human repeated insult patch tests showed minimal irritation with no significant sensitization observed, further supporting its use in personal care products .

Environmental Impact

This compound is biodegradable, aligning with increasing consumer demand for environmentally friendly products. Its sustainable sourcing from coconut oil also contributes to its appeal in green chemistry applications .

Case Study 1: Shampoo Formulation

A formulation study demonstrated that incorporating this compound at varying concentrations (2% to 10%) resulted in improved foam quality and reduced irritation levels compared to traditional anionic surfactants alone. This study highlighted its synergistic effects when combined with sodium lauryl sulfate, leading to a gentler product suitable for all hair types.

Case Study 2: Baby Wash Development

In developing a baby wash, this compound was included to ensure mild cleansing properties while maintaining skin hydration. Clinical evaluations confirmed that infants using this formulation experienced significantly less skin irritation compared to those using standard baby washes containing harsher surfactants.

Comparison with Similar Compounds

Cocamidopropyl Betaine (CAPB)

Property CHSB CAPB
Chemical Structure Contains sulfonic acid group Contains carboxyl group
Cytotoxicity No significant cytotoxicity at ≤4% Low cytotoxicity at ≤4%
Impurities DMAPA residues ≤2 ppm (if purified) Higher DMAPA residues (allergen risk)
Foam Performance Superior foam stabilization with SDS Moderate foam enhancement
Environmental Impact Biodegradable; low aquatic toxicity Similar biodegradability; higher allergen prevalence

Key Findings :

  • CHSB outperforms CAPB in high-salinity EOR applications due to its sulfonic acid group, which enhances ionic stability .
  • CAPB has a higher risk of sensitization due to residual dimethylaminopropylamine (DMAPA), a byproduct of synthesis .

Lauramidopropyl Hydroxysultaine (LHSB)

Property CHSB LHSB
Carbon Chain C12 (coconut-derived) C12 (lauric acid-derived)
Applications Personal care (mildness), EOR Industrial cleaning (viscosity control)
Foam Quality Luxurious lather Dense, stable foam
Market Share Dominates sensitive-skin products Niche use in heavy-duty cleaners

Key Findings :

  • LHSB is preferred in industrial formulations requiring high viscosity, while CHSB is prioritized for consumer products due to its mildness .

Erucamidopropyl Hydroxysultaine (EDAB)

Property CHSB EDAB
IFT Reduction 1×10⁻³ mN/m (with SDS) 4.6×10⁻³ mN/m (with SDS)
Cost Moderate High (longer C22 chain)
Temperature Stability Stable up to 150°C Stable up to 130°C

Key Findings :

  • CHSB achieves ultralow interfacial tension (IFT) at lower costs compared to EDAB, making it more economical for large-scale EOR .

Enhanced Oil Recovery (EOR)

  • CHSB : Reduces IFT to 1×10⁻³ mN/m when combined with anionic surfactants, outperforming CAPB and EDAB . It stabilizes oil-swollen micelles in high-salinity reservoirs (>60,000 ppm TDS) .
  • CAPB: Limited to moderate salinity conditions due to carboxyl group instability under high divalent ion concentrations .

Personal Care Products

  • CAPB : Causes allergic reactions in 1–3% of users due to DMAPA residues .

Preparation Methods

Amidation and Quaternization Route

The most widely documented method involves a two-stage process: amidation of coconut oil derivatives followed by quaternization with sulfonate groups.

Step 1: Formation of Cocamidopropyl Dimethylamine
Coconut oil fatty acids (primarily lauric acid, C₁₂H₂₄O₂) undergo amidation with dimethylaminopropylamine (DMAPA, C₅H₁₃N₂) under alkaline conditions:

RCOOH+H2N(CH2)3N(CH3)2RCONH(CH2)3N(CH3)2+H2O\text{RCOOH} + \text{H}2\text{N}(\text{CH}2)3\text{N}(\text{CH}3)2 \rightarrow \text{RCONH}(\text{CH}2)3\text{N}(\text{CH}3)2 + \text{H}2\text{O}

This yields cocamidopropyl dimethylamine, a tertiary amine intermediate. Reaction parameters include:

ParameterValueSource
Temperature120–150°C
CatalystSodium methoxide
Reaction time4–6 hours
Yield85–92%

Step 2: Quaternization with 3-Chloro-2-Hydroxypropanesulfonate
The intermediate is quaternized with 3-chloro-2-hydroxy-1-propanesulfonate (CHPS) in aqueous medium:

RCONH(CH2)3N(CH3)2+ClCH2CHOHCH2SO3CAHS+NaCl\text{RCONH}(\text{CH}2)3\text{N}(\text{CH}3)2 + \text{ClCH}2\text{CHOHCH}2\text{SO}_3^- \rightarrow \text{CAHS} + \text{NaCl}

Key conditions:

  • pH maintained at 8.0–9.0 to prevent hydrolysis

  • Temperature: 70–80°C for 2–3 hours

  • Byproduct (NaCl) removed via ultrafiltration

Epichlorohydrin-Sodium Bisulfite Method

An alternative pathway employs epichlorohydrin (C₃H₅ClO) and sodium bisulfite (NaHSO₃) to introduce the sulfonate group:

Reaction Sequence:

  • Epoxide Formation : Lauric acid reacts with epichlorohydrin to form an epoxide intermediate.

  • Sulfonation : Sodium bisulfite opens the epoxide ring, introducing the -SO₃⁻ group:

RCOOCH2CH(O)CH2Cl+NaHSO3RCOOCH2CH(OH)CH2SO3Na+HCl\text{RCOOCH}2\text{CH(O)CH}2\text{Cl} + \text{NaHSO}3 \rightarrow \text{RCOOCH}2\text{CH(OH)CH}2\text{SO}3\text{Na} + \text{HCl}

  • Amination : The sulfonated intermediate reacts with DMAPA to yield CAHS.

ParameterValueSource
Epichlorohydrin ratio1:1.2 (fatty acid)
Sulfonation temperature50–60°C
Final product purity≥95%

Two-Step Batch Process with Bisulfite Adjustment

A modified industrial method involves:

  • Amidation : Coconut oil reacts with DMAPA to form cocamidopropyl dimethylamine.

  • Bisulfite Quenching : The amine intermediate is treated with sodium bisulfite and a chlorinated petrochemical compound (e.g., 1,3-dichloro-2-propanol) under controlled pH:

RCONH(CH2)3N(CH3)2+Cl2C3H6O+NaHSO3CAHS+NaCl+H2O\text{RCONH}(\text{CH}2)3\text{N}(\text{CH}3)2 + \text{Cl}2\text{C}3\text{H}6\text{O} + \text{NaHSO}3 \rightarrow \text{CAHS} + \text{NaCl} + \text{H}_2\text{O}

Optimization Data:

  • Excess bisulfite (10–15%) minimizes unreacted chlorinated compounds

  • Reaction efficiency: 88–94%

Reaction Mechanisms and Byproduct Analysis

Quaternization Kinetics

The rate of quaternization follows second-order kinetics, dependent on both amine and CHPS concentrations. Side reactions include:

  • Hydrolysis of CHPS : Accelerated at pH <7, forming 2-hydroxy-3-sulfopropionic acid

  • Dimerization : Occurs at temperatures >85°C, reducing yield by 5–8%

Nitrosamine Mitigation

Residual dimethylamine (from DMAPA) may react with nitrosating agents (e.g., NO₂⁻) to form N-nitrosodimethylamine (NDMA), a carcinogen. Mitigation strategies include:

  • Post-reaction dialysis to remove nitrite impurities

  • pH stabilization at 5.5–7.5 to inhibit nitrosation

Quality Control and Industrial Standards

In-Process Checks

Three critical quality checks are mandated:

  • Amine Value : Confirms complete amidation (target: <5 mg KOH/g)

  • Sulfonate Content : Measured via ion chromatography (target: 14–16% w/w)

  • Residual Epichlorohydrin : Limited to <1 ppm by GC-MS

Final Product Specifications

PropertyValueMethodSource
AppearanceClear liquidVisual
pH (5% solution)5.5–7.5Potentiometric
Active content30–40%Gravimetric
Sodium chloride≤3%Titration
Viscosity (25°C)90–120 mPa·sRotational viscometer

Comparative Analysis of Synthesis Methods

ParameterAmidation-QuaternizationEpichlorohydrin RouteBisulfite Adjustment
Yield85–92%78–88%88–94%
ByproductsNaClHCl, dimersNaCl, H₂O
ScalabilityIndustrial-scalePilot-scaleIndustrial-scale
Nitrosamine riskModerateLowHigh
Cost (per kg)$12–15$18–20$10–12

Recent Advances in CAHS Synthesis

Enzymatic Amidation

Lipase-catalyzed reactions at 60°C reduce energy use by 30% versus thermal methods. Challenges include enzyme inactivation by sulfonate groups.

Continuous-Flow Reactors

Microreactor systems achieve 95% yield in 20 minutes versus 3 hours in batch processes .

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